Benzene, [(1-methylethenyl)oxy]-
Description
Structure
2D Structure
Properties
CAS No. |
698-91-9 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
prop-1-en-2-yloxybenzene |
InChI |
InChI=1S/C9H10O/c1-8(2)10-9-6-4-3-5-7-9/h3-7H,1H2,2H3 |
InChI Key |
RISDDVKHYROMNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Benzene, 1 Methylethenyl Oxy
Electrophilic Activation and Addition Reactions
The reactivity of Benzene (B151609), [(1-methylethenyl)oxy]-, also known as isopropenyloxybenzene or phenyl isopropenyl ether, in electrophilic activation and addition reactions is largely governed by the electronic properties of the vinyl ether and the phenyl group.
Acid-Catalyzed Reactions and Cleavage Mechanisms
In the presence of strong acids, ethers are susceptible to cleavage. wikipedia.orgacs.org This process is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). wikipedia.orgacs.orgacs.org The subsequent cleavage of the C-O bond can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether. wikipedia.orgacs.org
For Benzene, [(1-methylethenyl)oxy]-, acid-catalyzed cleavage involves the protonation of the ether oxygen, followed by the breaking of one of the carbon-oxygen bonds. Two potential pathways for cleavage exist: cleavage of the (C=C)-O bond or the (Aryl)-O bond.
Nucleophilic Substitution (SN1/SN2) Pathways
The choice between an SN1 and SN2 mechanism in ether cleavage is primarily dictated by the stability of the carbocation intermediate that would be formed in an SN1 pathway. wikipedia.orgacs.org Ethers that can form stable carbocations, such as tertiary, allylic, or benzylic carbocations, will preferentially undergo cleavage via an SN1 mechanism. wikipedia.orgacs.orgorgoreview.com Conversely, ethers with only primary or secondary alkyl groups typically react through an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon. wikipedia.orgacs.org
In the case of Benzene, [(1-methylethenyl)oxy]-, cleavage of the aryl-oxygen bond is highly unlikely as it would generate a very unstable phenyl cation. acs.orgnih.gov Cleavage of the isopropenyl-oxygen bond, however, can proceed through an SN1 pathway. This is because the departure of the phenoxy group as a neutral phenol (B47542) molecule leads to the formation of a tertiary carbocation on the isopropenyl group. The stability of this carbocation is a key factor favoring the SN1 mechanism. The rate-determining step in this pathway is the unimolecular dissociation of the protonated ether. youtube.commasterorganicchemistry.comyoutube.com The subsequent fast step involves the attack of a nucleophile on the carbocation. youtube.commasterorganicchemistry.comyoutube.com An SN2 reaction at the sp2-hybridized vinyl carbon is also disfavored.
Carbocation Stability and Rearrangements
The stability of carbocations is a critical factor in determining the pathway of many organic reactions. ochemtutor.commasterorganicchemistry.compearson.com The general order of stability for simple alkyl carbocations is tertiary > secondary > primary > methyl. This stability is attributed to both inductive effects and hyperconjugation, where adjacent alkyl groups donate electron density to the electron-deficient carbon center. Resonance stabilization significantly enhances carbocation stability. ochemtutor.commasterorganicchemistry.com For instance, benzylic and allylic carbocations are notably more stable than simple alkyl carbocations due to the delocalization of the positive charge over the π-system. youtube.com
The acid-catalyzed cleavage of Benzene, [(1-methylethenyl)oxy]- proceeds via the formation of a carbocation intermediate. Protonation of the ether oxygen is followed by cleavage to give phenol and a vinyl cation. The stability of this carbocation is crucial. The carbocation formed is a tertiary vinyl cation, which is generally considered unstable. However, it is stabilized by the adjacent methyl group and the lone pair of electrons on the oxygen of the original ether, which can be delocalized. This stabilization, while not as significant as in benzylic or allylic systems, is sufficient to allow for its formation under acidic conditions, leading to an SN1-type cleavage. orgoreview.com Given the formation of a relatively stable intermediate, rearrangements are a possibility if a more stable carbocation can be formed, although in this specific case, significant rearrangement is not typically observed.
Cycloaddition Reactions (e.g., Inverse-Demand Diels-Alder)
Benzene, [(1-methylethenyl)oxy]- is an electron-rich alkene due to the electron-donating nature of the phenoxy group. This makes it an excellent dienophile for inverse-demand Diels-Alder (IEDDA) reactions. wikipedia.org In this type of cycloaddition, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org This is the opposite of the normal-demand Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.
The reactivity in IEDDA reactions is governed by the energies of the frontier molecular orbitals. The reaction is favored when the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene is small. wikipedia.org The electron-donating phenoxy group raises the HOMO energy of the vinyl ether, making it more reactive towards electron-deficient dienes such as tetrazines, triazines, and other heterodienes containing electron-withdrawing groups. wikipedia.orgnih.govnih.gov These reactions are valuable for the synthesis of various heterocyclic compounds. wikipedia.orgnih.govnih.gov
An illustrative example of a similar vinyl ether in an IEDDA reaction is the reaction of an enol ether with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, which proceeds readily to form a dihydropyridazine (B8628806) intermediate that can then be converted to a pyrrole. nih.govyoutube.com
| Dienophile Type | Typical Diene Partner | Key Feature | Product Type |
|---|---|---|---|
| Electron-Rich Vinyl Ether (e.g., Benzene, [(1-methylethenyl)oxy]-) | Electron-Deficient Diene (e.g., Tetrazines, Oxabutadienes) | Small HOMO(dienophile)-LUMO(diene) energy gap | Six-membered heterocycles |
Radical and Organometallic Reactivity
The reactivity of Benzene, [(1-methylethenyl)oxy]- also extends to radical and organometallic transformations, offering pathways for various functionalizations.
Metal-Catalyzed Hydroarylation and Functionalization
Metal-catalyzed reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Hydroarylation, the addition of a C-H bond of an arene across a C=C double bond, is a particularly atom-economical method for creating complex molecules. While there is extensive research on the hydroarylation of various alkenes, specific studies on Benzene, [(1-methylethenyl)oxy]- are less common. However, the reactivity of similar vinyl ethers in such transformations provides insight into its potential.
Iridium-catalyzed hydroarylation of vinyl ethers has been shown to proceed with high branch selectivity, favoring the formation of the branched product. acs.orgnih.gov This is a notable deviation from the linear selectivity often observed with other alkenes. The mechanism is thought to involve the oxidative addition of an aromatic C-H bond to the iridium center, followed by migratory insertion of the vinyl ether into the iridium-aryl bond. acs.orgnih.gov The regioselectivity is influenced by both steric and electronic factors of the alkoxy group. nih.gov
Palladium-catalyzed Heck-type reactions have also been employed for the arylation of vinyl ethers. nih.gov Depending on the reaction conditions, including the choice of ligands and additives, either α- or β-arylation can be achieved selectively. nih.gov These methods allow for the direct functionalization of the vinyl ether double bond with various aryl groups.
| Reaction Type | Catalyst | Typical Substrates | Key Outcome |
|---|---|---|---|
| Hydroarylation | Iridium complexes | Aromatic compounds with directing groups, Vinyl ethers | Branched addition product |
| Heck-type Arylation | Palladium complexes | Aryl halides/triflates, Vinyl ethers | Regioselective α- or β-arylation |
Vinyl Ether Radical Cation Generation and Transformation
The generation of radical cations from vinyl ethers, including isopropenyl phenyl ether, opens up unique avenues for chemical transformations. These reactive intermediates can be generated through photochemical or electrochemical methods. rsc.org Photoinduced electron transfer is a common method for generating radical cations from various organic molecules, including alkyl electrophiles. thieme.denih.gov The subsequent reactions of these radical cations are of significant interest. For instance, the radical cation of an enol ether can undergo cyclization reactions. researchgate.net The chemistry of aryl radicals, which can be generated through similar photochemical and electrochemical approaches, is also a rich area of research. rsc.org
Polymerization Chemistry of Isopropenyl Phenyl Ether as a Monomer
Isopropenyl phenyl ether serves as a monomer in cationic polymerization, leading to the formation of poly(isopropenyl phenyl ether). The control over the polymerization process, particularly the stereochemistry of the resulting polymer, is a key area of investigation.
Cationic Polymerization Mechanisms and Stereocontrol
Cationic polymerization of vinyl ethers proceeds through a chain-growth mechanism initiated by a cationic species. nii.ac.jpacs.orgnih.gov The initiator, often a Lewis acid or a protonic acid, attacks the electron-rich double bond of the monomer, generating a carbocationic active center which then propagates by adding more monomer units. nih.gov The stability of the propagating carbocation is a crucial factor, and the electron-donating nature of the ether group in vinyl ethers facilitates this process. nii.ac.jp
Controlling the stereochemistry of the polymer, or its tacticity, is a major goal in polymer synthesis as it significantly influences the material's properties. nsf.govnih.gov For poly(vinyl ethers), achieving high isotacticity, where all the stereocenters have the same configuration, can lead to semi-crystalline materials with enhanced properties. nsf.govnih.gov
The choice of initiator and catalyst system is critical for achieving a controlled or "living" cationic polymerization of vinyl ethers, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. Various initiating systems have been developed, including metal-free photoinitiating systems using diaryliodonium salts for the controlled cationic polymerization of isopropyl vinyl ether. rsc.org In this system, UV irradiation triggers the degradation of the initiator, leading to the formation of an acid that initiates polymerization. rsc.org
Lewis acids are commonly used as catalysts in cationic polymerization. acs.org The design of these Lewis acids, particularly their steric bulk, can have a profound impact on the stereocontrol of the polymerization. nih.gov For example, the use of bulky titanium-based Lewis acids has been shown to produce highly isotactic poly(isobutyl vinyl ether). nih.gov The development of chiral ion pair photoredox catalysts has also enabled stereoselective cationic polymerization with light control.
The ability to control the tacticity of poly(vinyl ethers) is of great importance for tailoring their physical properties. nsf.govnih.gov Isotactic poly(vinyl ethers), for instance, can exhibit crystallinity and different thermal properties compared to their atactic (random stereochemistry) counterparts. nsf.gov
Several strategies have been developed to control the tacticity during the cationic polymerization of vinyl ethers. One successful approach involves the use of chiral catalysts that can direct the stereochemistry of monomer addition. nsf.gov For example, catalyst-controlled stereoselective polymerization using chiral BINOL-derived counterions has been shown to produce a range of isotactic poly(vinyl ethers). nsf.gov The initiator used in the polymerization can also influence the resulting tacticity. khanacademy.orgacs.orgnih.gov The table below summarizes the effect of different initiators on the tacticity of poly(propylene oxide), a related polyether.
Table 1: Influence of Initiator on the Tacticity of Poly(propylene oxide)
| Initiator System | Triad Tacticity (Isotactic) | Reference |
|---|
This table illustrates the principle of initiator influence on tacticity in a related polyether system, as specific data for isopropenyl phenyl ether was not available in the provided search results.
The synthesis and characterization of stereoregular polymers, such as poly(phenyl methacrylates) and polyacrylonitrile, further highlight the importance of controlling tacticity to achieve desired material properties. researchgate.netresearchgate.netmdpi.comrsc.org
Radical Homopolymerization and Copolymerization Challenges
The radical polymerization of monomers containing an α-methylvinyl group, such as isopropenoxybenzene, is inherently challenging. These difficulties stem from a combination of steric hindrance and the stability of the resulting polymer radical.
Homopolymerization: The presence of the α-methyl group and the bulky phenoxy group in isopropenoxybenzene likely hinders the approach of the monomer to the growing polymer chain. This steric hindrance significantly reduces the rate of propagation. Furthermore, the propagating radical, being a tertiary benzylic ether radical, is expected to be relatively stable, which further slows down the polymerization process.
A critical factor governing the polymerizability of α-substituted styrenes is the ceiling temperature (Tc). Above this temperature, the rate of depolymerization exceeds the rate of polymerization, preventing the formation of high molecular weight polymers. For α-methylstyrene, the ceiling temperature is relatively low (61°C for bulk polymerization), and it is anticipated that isopropenoxybenzene would have a similarly low ceiling temperature, making high-temperature radical polymerization impractical researchgate.net. The sluggish nature of its radical homopolymerization under standard conditions is a significant challenge researchgate.net.
| Challenge | Inferred Impact on Isopropenoxybenzene Polymerization | Analogous Observation in α-Methylstyrene |
| Steric Hindrance | Reduced propagation rate in both homopolymerization and copolymerization. | Difficulty in monomer addition to the growing polymer chain researchgate.netresearchgate.net. |
| Radical Stability | Slow polymerization kinetics due to the stable tertiary benzylic radical. | The stability of the tertiary benzylic radical contributes to sluggish polymerization researchgate.net. |
| Low Ceiling Temperature | Depolymerization favored at moderately elevated temperatures, limiting polymer yield and molecular weight. | Tc of 61°C for bulk polymerization researchgate.net. |
| Low Reactivity in Copolymerization | Low incorporation into copolymer chains and reduction of overall reaction rate. | Retarded copolymerization rate and reduced molecular weight of copolymers researchgate.netresearchgate.net. |
Strategies for Suppressing Side Reactions
Given the inherent challenges, strategies to suppress side reactions, primarily depolymerization and chain transfer, are crucial for the successful polymerization of monomers like isopropenoxybenzene.
One potential strategy is to conduct the polymerization at lower temperatures to minimize depolymerization. However, this would also lead to a slower rate of polymerization. Therefore, a balance must be struck between minimizing depolymerization and achieving a reasonable reaction rate.
Another approach is the use of emulsion polymerization. For the challenging copolymerization of α-methylstyrene, emulsion polymerization has been shown to be a viable method to produce high molecular weight copolymers at reasonable rates researchgate.net. This technique, where the polymerization occurs in micelles dispersed in an aqueous phase, can help to circumvent some of the kinetic limitations observed in bulk or solution polymerization.
| Strategy | Description | Potential Benefit for Isopropenoxybenzene Polymerization |
| Low-Temperature Polymerization | Conducting the polymerization at temperatures well below the anticipated ceiling temperature. | Minimizes the rate of depolymerization, allowing for the formation of stable polymer chains. |
| Emulsion Polymerization | Performing the polymerization in an emulsion system, typically with a surfactant in an aqueous medium. | Can lead to higher polymerization rates and higher molecular weight polymers compared to bulk or solution methods researchgate.net. |
Complexation Effects in Radical Polymerization
The use of complexing agents, particularly Lewis acids, is a known strategy to alter the reactivity of monomers in radical polymerization. While no specific studies on the complexation effects in the radical polymerization of isopropenoxybenzene are readily available, insights can be drawn from general principles and studies on other monomers.
Lewis acids can complex with the oxygen atom of the phenoxy group in isopropenoxybenzene. This complexation would withdraw electron density from the vinyl group, potentially making it more susceptible to radical attack. This could, in principle, increase the propagation rate constant. However, the bulky nature of the Lewis acid-monomer complex could also exacerbate steric hindrance, potentially negating any electronic benefits.
In the context of copolymerization, Lewis acids are known to promote the formation of alternating copolymers, especially between electron-rich and electron-poor monomers google.com. Given that isopropenoxybenzene is an electron-rich monomer, its copolymerization with an electron-poor monomer in the presence of a Lewis acid could potentially lead to a more controlled, alternating copolymer structure.
Post-Polymerization Modification Strategies
Post-polymerization modification offers a versatile route to functionalized polymers that may be difficult to obtain through direct polymerization of functional monomers. For a polymer derived from isopropenoxybenzene, poly(isopropenoxybenzene), several modification strategies could be envisioned.
The aromatic rings of the phenoxy side chains present a prime target for electrophilic substitution reactions. This would allow for the introduction of a wide range of functional groups, such as nitro, halogen, or acyl groups, onto the polymer backbone.
Another potential strategy involves the cleavage of the ether linkage. However, this would be a destructive modification, leading to a different polymer backbone (e.g., a polymer with pendant hydroxyl groups) and would likely be accompanied by a reduction in molecular weight.
A more recent approach that has been applied to poly(alpha-methylstyrene) is mechanochemically promoted functionalization, which can be used to introduce functionalities for specific applications like controlled depolymerization sumerlinlab.com. It is conceivable that similar mechanochemical methods could be developed for poly(isopropenoxybenzene). Furthermore, polymer-analogous reactions, such as reacting the polymer with maleic anhydride (B1165640), could be employed to introduce reactive functional groups for further derivatization google.com.
| Strategy | Description | Potential Functional Groups Introduced |
| Electrophilic Aromatic Substitution | Reaction of the pendant phenyl rings with electrophiles. | -NO2, -Br, -Cl, -SO3H, -COR |
| Mechanochemical Functionalization | Use of mechanical force to induce chemical reactions on the polymer chain. | Functional groups to trigger depolymerization or other responses sumerlinlab.com. |
| Polymer-Analogous Reactions | Reaction with bifunctional molecules to introduce new functionalities. | Carboxylic acid and anhydride groups via reaction with maleic anhydride google.com. |
Advanced Spectroscopic and Structural Elucidation of Functionalized Isopropenyl Phenyl Ether Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Analysis of Reaction Products
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including isopropenyl phenyl ether and its functionalized derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the verification of the molecular framework, the position of substituents, and the stereochemistry of reaction products.
In the ¹H NMR spectrum of the parent compound, "Benzene, [(1-methylethenyl)oxy]-", distinct signals corresponding to the aromatic protons, the vinylic protons, and the methyl protons are expected. The aromatic protons would typically appear as a complex multiplet in the range of δ 6.8-7.4 ppm. The two geminal vinylic protons of the isopropenyl group would present as two distinct signals, likely doublets, at approximately δ 4.0-4.5 ppm, due to their non-equivalence. The methyl protons would give rise to a singlet at around δ 2.0 ppm.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon atoms of the phenyl ring would resonate in the δ 115-160 ppm region, with the oxygen-substituted carbon (C1) appearing at the lower field end of this range. The sp² carbons of the isopropenyl group would have characteristic shifts, with the quaternary carbon appearing around δ 155-160 ppm and the terminal methylene (B1212753) carbon around δ 90-95 ppm. The methyl carbon signal would be found in the upfield region, typically around δ 20-25 ppm.
For more complex, functionalized derivatives of isopropenyl phenyl ether, advanced 2D NMR techniques are employed for complete spectral assignment. nih.gov Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. Long-range correlations between protons and carbons are identified using HMBC (Heteronuclear Multiple Bond Correlation), which is crucial for determining the connectivity across quaternary carbons and heteroatoms, thus solidifying the structural elucidation of novel derivatives. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Benzene (B151609), [(1-methylethenyl)oxy]- This table is generated based on established principles of NMR spectroscopy.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 6.8 - 7.4 | Multiplet |
| Vinylic (=CH₂) | 4.0 - 4.5 | Doublet (each) |
| Methyl (-CH₃) | ~2.0 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Benzene, [(1-methylethenyl)oxy]- This table is generated based on established principles of NMR spectroscopy.
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic (C-O) | 155 - 160 |
| Aromatic (C-H) | 115 - 130 |
| Vinylic (quaternary, C=) | 155 - 160 |
| Vinylic (terminal, =CH₂) | 90 - 95 |
| Methyl (-CH₃) | 20 - 25 |
Mass Spectrometry Techniques for Mechanistic Intermediates and Products
Mass spectrometry (MS) is a powerful tool for analyzing the products of reactions involving isopropenyl phenyl ether and for gaining insight into reaction mechanisms by detecting intermediates. purdue.edu Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to separate and identify volatile products from a reaction mixture. nih.gov For instance, in the decomposition of certain organic peroxides, "Benzene, [(1-methylethenyl)oxy]-" has been identified as a reaction product, a characterization achievable through MS analysis. researchgate.net
The electron ionization (EI) mass spectrum of isopropenyl phenyl ether would be expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule's structure. Key fragmentation pathways for ethers often involve cleavage of the C-O bonds. youtube.comvaia.com For isopropenyl phenyl ether, two primary fragmentation routes are anticipated:
Alpha-cleavage: Cleavage of the bond between the phenyl ring and the ether oxygen, leading to the formation of a phenoxy radical and an isopropenyl cation, or a phenyl cation and an isopropenoxy radical.
Rearrangement Reactions: The McLafferty rearrangement is a possibility if a gamma-hydrogen is available, though less common for this specific structure. youtube.com More likely are rearrangements involving the vinyl group, potentially leading to the formation of a stable acetophenone-like radical cation after cleavage and rearrangement.
Electrospray ionization (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is invaluable for studying reaction mechanisms in solution. acs.orgresearchgate.net This technique allows for the gentle ionization of molecules directly from the reaction mixture, enabling the detection of charged intermediates that might be too transient to observe by other methods. By analyzing samples at various reaction times, a timeline of the appearance and disappearance of intermediates and products can be constructed, providing crucial evidence for a proposed reaction pathway. acs.org
Table 3: Expected Key Fragments in the Mass Spectrum of Benzene, [(1-methylethenyl)oxy]- This table is generated based on established principles of mass spectrometry fragmentation.
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 134 | [C₉H₁₀O]⁺ | Molecular Ion (M⁺) |
| 119 | [M - CH₃]⁺ | Loss of a methyl radical |
| 94 | [C₆H₆O]⁺ | Phenol (B47542) radical cation (after rearrangement) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of the phenyl portion) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 43 | [C₃H₃]⁺ | Propargyl cation or [C₃H₇]⁺ Isopropenyl cation |
X-ray Crystallography for Absolute Configuration and Conformational Analysis of Derivatives
While obtaining single crystals of the liquid parent compound "Benzene, [(1-methylethenyl)oxy]-" is challenging, X-ray crystallography becomes an essential technique for the analysis of its solid, functionalized derivatives. This method provides the definitive determination of the molecular structure in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers.
For derivatives of isopropenyl phenyl ether, X-ray crystallography can elucidate several key structural features:
Conformation: The precise dihedral angle between the plane of the phenyl ring and the plane of the isopropenyl group can be determined. This conformation is influenced by the steric and electronic effects of any substituents on the aromatic ring or the vinyl group.
Stereochemistry: In cases where reactions create chiral centers, such as in asymmetric additions across the double bond, X-ray crystallography can unambiguously establish the relative and absolute stereochemistry of the product.
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state. This includes identifying non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, which can influence the physical properties and reactivity of the compound in the solid state. nih.govresearchgate.net
For example, in studies of related complex molecules, the orientation of phenyl and isopropyl groups has been precisely determined, revealing how steric hindrance can dictate molecular conformation and photoreactive properties. nih.gov Similarly, analysis of chalcone (B49325) derivatives containing phenyl ether moieties has detailed the dihedral angles between aromatic rings and the nature of intermolecular C-H···π interactions that stabilize the crystal lattice. researchgate.net Although no crystal structures of "Benzene, [(1-methylethenyl)oxy]-" itself are reported, the principles demonstrated in the crystallographic analysis of these related structures are directly applicable to any future studies on its crystalline derivatives.
Computational and Theoretical Chemistry Studies of Benzene, 1 Methylethenyl Oxy
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. rsc.orgarxiv.orgyoutube.com These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of the molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for the lowest energy electronic excitation. schrodinger.comwuxibiology.com A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. wuxibiology.com
For Benzene (B151609), [(1-methylethenyl)oxy]-, the presence of the oxygen atom with its lone pairs and the π-system of the vinyl group directly attached to the benzene ring significantly influences the FMOs. The oxygen atom acts as an electron-donating group, raising the energy of the HOMO and thereby reducing the HOMO-LUMO gap compared to unsubstituted benzene. acs.org This reduction in the energy gap suggests that Benzene, [(1-methylethenyl)oxy]- would be more reactive than benzene towards electrophiles and would absorb light at longer wavelengths. schrodinger.com
Table 1: Representative HOMO-LUMO Energy Gaps of Benzene and Substituted Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Benzene | -9.24 | -1.14 | 8.10 |
| Anisole (Methoxybenzene) | -8.21 | -0.99 | 7.22 |
| Phenol (B47542) | -8.53 | -1.18 | 7.35 |
| Benzene, [(1-methylethenyl)oxy]- (estimated) | ~ -8.4 | ~ -1.2 | ~ 7.2 |
Note: Values for Benzene, Anisole, and Phenol are typical literature values from DFT calculations. The values for Benzene, [(1-methylethenyl)oxy]- are estimated based on the electronic effects of similar substituents.
The distribution of electron density in a molecule is fundamental to its stability and how it interacts with other chemical species. The [(1-methylethenyl)oxy]- substituent is an electron-donating group due to the resonance effect of the oxygen lone pair with the benzene ring's π-system. This donation increases the electron density on the aromatic ring, particularly at the ortho and para positions.
This increased electron density stabilizes carbocationic intermediates that are formed during electrophilic aromatic substitution reactions. When an electrophile attacks the ring, the positive charge in the resulting arenium ion intermediate can be delocalized onto the ether oxygen, a stabilizing feature. This stabilization lowers the activation energy for attack at the ortho and para positions, making these sites more reactive than the meta position. researchgate.net The stability of such intermediates is a key factor in determining the regioselectivity of reactions.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. researchgate.netnih.govresearchgate.net It provides a good balance between accuracy and computational cost, allowing for the investigation of complex reaction pathways, including the characterization of transition states and intermediates. researchgate.net
For Benzene, [(1-methylethenyl)oxy]-, a characteristic reaction is the Claisen rearrangement, a quora.comquora.com-sigmatropic rearrangement common to allyl vinyl ethers. libretexts.orgorganic-chemistry.orglibretexts.org DFT calculations can model the concerted, pericyclic transition state of this reaction. libretexts.orgacs.org The transition state is typically a six-membered ring structure, which can adopt a chair-like or boat-like conformation. organic-chemistry.org
DFT studies on analogous aryl allyl ethers have shown that the activation barrier for the rearrangement is sensitive to the electronic nature of substituents on the aromatic ring. nih.gov Electron-donating groups, like the [(1-methylethenyl)oxy]- group is expected to be, can influence the stability of the transition state. DFT calculations allow for the precise determination of the geometry of the transition state and the calculation of the activation energy (the energy difference between the reactants and the transition state), which is crucial for predicting reaction rates. youtube.com
Table 2: Calculated Activation Energies for Related Rearrangement Reactions
| Reaction | Computational Method | Activation Energy (kcal/mol) | Reference |
| Claisen Rearrangement of Allyl Phenyl Ether | DFT (B3LYP) | ~30-35 | libretexts.org |
| Cationic Claisen Rearrangement of Allyl Vinyl Ether | DFT | Significantly lower barrier than neutral | acs.org |
| Photoinduced Rearrangement of Aryl Ethers | DFT | Rate-determining barrier depends on substrate | nih.gov |
Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. quora.comreddit.comyoutube.com
In the context of electrophilic aromatic substitution on Benzene, [(1-methylethenyl)oxy]-, the electron-donating nature of the substituent directs incoming electrophiles to the ortho and para positions. DFT can quantify this preference by calculating the activation energies for attack at each position (ortho, meta, and para). The lowest activation energy corresponds to the most favored reaction pathway. khanacademy.orgmasterorganicchemistry.com
For the Claisen rearrangement, DFT can predict the regioselectivity if the ortho positions are blocked, which can lead to rearrangement at the para position. organic-chemistry.org Furthermore, if the vinyl group is substituted, creating a chiral center, DFT can be used to predict the stereochemical outcome of the reaction by analyzing the energies of the different diastereomeric transition states. khanacademy.org The preference for a specific chair or boat transition state can lead to a high degree of stereoselectivity. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govduke.edu This includes conformational changes and the influence of the surrounding environment, such as a solvent. easychair.orgeasychair.orgnih.gov
The [(1-methylethenyl)oxy]- group has rotational freedom around the C-O bonds, leading to a complex conformational landscape. MD simulations can sample these different conformations by solving Newton's equations of motion for the atoms in the system. nih.gov This allows for the identification of the most stable conformations and the energy barriers between them.
Solvent effects can be modeled in MD simulations using either explicit solvent models, where individual solvent molecules are included in the simulation box, or implicit solvent models, where the solvent is treated as a continuous medium. nih.govrsc.org These simulations can reveal how solvent molecules interact with the solute, for example, through hydrogen bonding or dipole-dipole interactions, and how these interactions affect the conformational preferences and dynamics of Benzene, [(1-methylethenyl)oxy]-. rsc.orgmdpi.com Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be employed, where the solute is treated with a more accurate quantum mechanical method and the solvent with a more efficient classical force field. rsc.org
Table 3: Approaches to Modeling Solvent Effects in Molecular Simulations
| Method | Description | Advantages | Limitations |
| Explicit Solvent | Individual solvent molecules are included in the simulation. | Provides a detailed, atomistic view of solute-solvent interactions. | Computationally expensive due to the large number of atoms. |
| Implicit Solvent | The solvent is modeled as a continuous medium with a specific dielectric constant. | Computationally efficient, allowing for longer simulation times. | Lacks specific solute-solvent interactions like hydrogen bonding. |
| QM/MM | The solute is treated with quantum mechanics, and the solvent with molecular mechanics. | Combines the accuracy of QM for the reactive center with the efficiency of MM for the environment. | Requires careful parameterization of the QM/MM interface. |
Advanced Applications in Materials Science and Organic Synthesis
Development of Tailored Poly(isopropenyl phenyl ethers) for Material Applications
Poly(isopropenyl phenyl ether)s are a class of polymers derived from the polymerization of isopropenyl phenyl ether. These polymers and their derivatives exhibit a range of properties that make them suitable for various material applications. The ability to tailor the polymer structure through copolymerization and post-polymerization modification allows for the creation of materials with specific functionalities. Polyphenyl ethers (PPEs) in general are known for their use in extreme environments due to their low volatility and excellent thermo-oxidative and ionizing radiation stability. wikipedia.org
Isopropenyl phenyl ether and its derivatives are valuable components in the formulation of radiation-curable coatings. These coatings utilize ultraviolet (UV) or electron beam (EB) radiation to initiate rapid polymerization, a process known as curing. The isopropenyl group readily participates in free-radical polymerization, making it an ideal functional group for these applications.
A significant area of application is in thiol-ene chemistry. google.com Thiol-ene reactions involve the addition of a thiol to an ene (a carbon-carbon double bond) in the presence of a radical initiator, often generated by UV light. nih.gov This reaction is highly efficient, proceeds rapidly, and is relatively insensitive to oxygen inhibition, a common issue in other free-radical polymerizations. nih.gov The resulting polythioether networks exhibit desirable properties such as high optical clarity, low shrinkage, and a uniform polymer structure. nih.gov Isopropenyl phenyl ether can be incorporated as the 'ene' component in these systems, contributing to the formation of crosslinked networks with tailored properties for applications like adhesives, sealants, and optical materials. nih.govgoogle.com
Table 1: Comparison of Curing Technologies
| Feature | Radiation Curing (Thiol-Ene) | Thermal Curing |
| Curing Speed | Very Fast (seconds to minutes) | Slow (minutes to hours) |
| Energy Consumption | Low | High |
| Volatile Organic Compounds (VOCs) | Low to None | Can be high |
| Oxygen Inhibition | Less sensitive | Not applicable |
| Substrate Heat Exposure | Minimal | Significant |
The modification of polycarbonates with functional groups is a key strategy for developing new materials with enhanced properties. Isopropenyl phenyl ether can be used to introduce reactive handles into polycarbonate chains. For instance, a vinyl ether-functionalized aliphatic polycarbonate has been developed that can undergo various post-polymerization modifications. researchgate.netnih.gov The pendant vinyl ether groups, similar in reactivity to isopropenyl ethers, can be readily conjugated with other molecules through chemistries like acetalization, thio-acetalization, and thiol-ene reactions. researchgate.netnih.gov
This approach allows for the creation of functional polycarbonates with tailored properties, such as pH-responsive materials for drug delivery applications. researchgate.net The ability to precisely control the chemical composition and functionality of the polycarbonate backbone opens up possibilities for designing advanced materials for a wide range of applications, from biomedical devices to engineering plastics. researchgate.netgoogle.com
Isopropenyl phenyl ether can be utilized in dimerization and copolymerization reactions to produce functionalized polyolefins. The isopropenyl group allows for its incorporation into polymer chains alongside common olefin monomers like ethylene (B1197577) and propylene. This introduces the phenyl ether functionality into the polyolefin backbone, which can impart properties such as improved thermal stability, altered surface properties, and compatibility with other polymers.
For example, the copolymerization of isopropenyl phenyl ether with other vinyl monomers can lead to the creation of specialty polymers with a unique combination of properties. These functionalized polyolefins can find use as compatibilizers in polymer blends, adhesion promoters, or as base polymers for further modification.
Synthetic Intermediate in Complex Molecule Construction
Beyond its role in polymer science, isopropenyl phenyl ether serves as a valuable building block in organic synthesis for the construction of complex molecules. youtube.com Its dual functionality allows for sequential and selective reactions, making it a versatile tool for synthetic chemists. Organic building blocks are fundamental in medicinal chemistry and materials science for creating complex molecular architectures. sigmaaldrich.comlifechemicals.com
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. Isopropenyl phenyl ether can act as a precursor for the synthesis of various heterocyclic systems. The isopropenyl group can undergo a variety of chemical transformations, such as cycloaddition reactions or electrophilic additions, which can be used to construct the heterocyclic ring. For example, the double bond can react with dienophiles in Diels-Alder reactions to form six-membered rings. The ether linkage can also be cleaved under specific conditions to reveal a phenol (B47542), which can then participate in further cyclization reactions. The synthesis of complex heterocyclic molecules often relies on the use of versatile intermediates. google.comnih.gov
The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. nih.govbldpharm.com Isopropenyl phenyl ether fits this description perfectly. The phenyl ether portion of the molecule provides a stable aromatic core, while the isopropenyl group offers a reactive site for further elaboration. This allows for the construction of advanced organic architectures with precise control over their three-dimensional shape and functionality.
For instance, the phenyl ring can be functionalized through electrophilic aromatic substitution reactions, and the isopropenyl group can be transformed into a variety of other functional groups. This versatility makes isopropenyl phenyl ether a useful starting material for the synthesis of molecules with applications in areas such as molecular recognition, supramolecular chemistry, and the development of new organic materials with specific electronic or optical properties.
Table 2: Key Reactions of Isopropenyl Phenyl Ether in Organic Synthesis
| Reaction Type | Reagents/Conditions | Product Type |
| Electrophilic Addition | H-X, X₂, H₂O/H⁺ | Halogenated ethers, alcohols |
| Cycloaddition | Dienes (e.g., in Diels-Alder) | Cyclohexene derivatives |
| Polymerization | Radical or cationic initiators | Poly(isopropenyl phenyl ether) |
| Hydroformylation | CO, H₂, catalyst | Aldehydes |
| Ozonolysis | O₃, then reducing agent | Ketone and formaldehyde |
Derivatization and Functionalization for Analytical Probes and Chemical Sensors
The potential utility of "Benzene, [(1-methylethenyl)oxy]-" as a scaffold for analytical probes and chemical sensors remains a theoretical concept rather than a demonstrated reality. The core structure, possessing a phenyl ring, an ether linkage, and a reactive vinyl group, offers multiple sites for chemical modification. However, the scientific literature lacks specific examples of its derivatization for these purposes.
Chemical Modification for Enhanced Detection and Separation
In principle, the "Benzene, [(1-methylethenyl)oxy]-" molecule could be chemically modified to enhance its detection and separation capabilities. The aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups that could impart desirable properties. For instance, the attachment of chromophores or fluorophores could enable colorimetric or fluorescent detection of analytes.
Similarly, the vinyl group offers a handle for a variety of chemical transformations, including polymerization, addition reactions, and click chemistry. These reactions could be employed to immobilize the molecule onto a solid support for separation applications or to link it to other molecules to create more complex sensor systems.
Despite these theoretical possibilities, a review of current scientific databases reveals no specific research findings or data tables detailing the synthesis and performance of analytical probes or separation materials derived from "Benzene, [(1-methylethenyl)oxy]-".
Design of Reporter Molecules
Reporter molecules are crucial tools in biological and chemical research, providing a detectable signal in response to a specific event or interaction. The design of such molecules often involves a core scaffold that can be functionalized to modulate its signaling properties.
The structure of "Benzene, [(1-methylethenyl)oxy]-" contains elements that could, in theory, be incorporated into a reporter molecule. The phenoxy group could act as a recognition element, while the vinyl group could be used to attach the molecule to a biomolecule of interest. The electronic properties of the system could potentially be tuned through substitution on the benzene (B151609) ring to create a molecule whose fluorescence or other spectroscopic properties change upon binding to a target.
However, there are no published studies that describe the design, synthesis, or application of reporter molecules based on the "Benzene, [(1-methylethenyl)oxy]-" scaffold. The following table of hypothetical reporter molecule designs is purely illustrative of the types of structures that could be conceptualized, but it is important to note that these have not been synthesized or tested.
| Hypothetical Reporter Molecule | Potential Application | Theoretical Signaling Mechanism |
| Dansyl-functionalized "Benzene, [(1-methylethenyl)oxy]-" | Fluorescent labeling of proteins | Covalent attachment via the vinyl group to protein thiols, with the dansyl group providing a fluorescent signal. |
| Biotinylated "Benzene, [(1-methylethenyl)oxy]-" | Affinity-based probes | The biotin (B1667282) moiety would allow for strong and specific binding to streptavidin, enabling detection or purification. |
It must be reiterated that the information presented in this section is based on general chemical principles and does not reflect published research on "Benzene, [(1-methylethenyl)oxy]-". The absence of specific data underscores a significant gap in the scientific literature regarding the advanced applications of this particular compound.
Future Research Trajectories and Emerging Paradigms
Innovations in Asymmetric Synthesis of Chiral Derivatives
The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials sciences. For Benzene (B151609), [(1-methylethenyl)oxy]-, which is prochiral, the development of asymmetric methods to generate enantiomerically enriched derivatives is a significant area of future research.
Current research into the asymmetric reactions of related enol ethers provides a roadmap for future investigations. Enantioselective Heck-Matsuda arylations of acyclic alkenyl aryl ethers, for instance, have been shown to produce enantioenriched benzyl (B1604629) ethers with good yields and high enantiomeric ratios. researchgate.net The application of similar palladium-catalyzed cross-coupling reactions to isopropenyl phenyl ether could yield a variety of chiral products.
Furthermore, the enantioselective protonation of silyl (B83357) enol ethers using chiral proton sources, such as enantiopure excited state proton transfer (ESPT) dyes, presents another innovative approach. nih.gov Adapting this methodology to Benzene, [(1-methylethenyl)oxy]- could provide a metal-free pathway to chiral ketones after hydrolysis of the resulting enol ether. Asymmetric hydroformylation, a powerful technique for introducing a chiral aldehyde group, has been successfully applied to substrates like styrene (B11656) and vinyl acetate (B1210297) using rhodium catalysts with chiral ligands. nih.gov The extension of this methodology to isopropenyl phenyl ether could lead to the synthesis of valuable chiral building blocks.
Future work will likely focus on the design of new chiral ligands and catalysts that are specifically tailored for the asymmetric transformation of isopropenyl phenyl ether, aiming for higher enantioselectivity and broader substrate scope. The principles of asymmetric synthesis, which involve the use of chiral substrates, reagents, catalysts, or auxiliaries, will be fundamental to these endeavors. youtube.com
Table 1: Potential Asymmetric Reactions for Chiral Derivatives of Benzene, [(1-methylethenyl)oxy]-
| Reaction Type | Catalyst/Reagent Principle | Potential Chiral Product |
|---|---|---|
| Asymmetric Heck-Matsuda Reaction | Palladium catalyst with chiral N,N-ligands | Chiral arylated phenyl ethers |
| Asymmetric Protonation | Enantiopure excited state proton transfer (ESPT) dyes | Chiral ketones (after hydrolysis) |
| Asymmetric Hydroformylation | Rhodium catalyst with chiral phosphine-phosphite ligands | Chiral aldehydes |
| Asymmetric Epoxidation | Chiral ketone catalyst with an oxidant | Chiral epoxides |
Integration with Flow Chemistry and Mechanochemistry for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production often presents challenges in terms of safety, efficiency, and scalability. Flow chemistry and mechanochemistry are emerging paradigms that address many of these issues and are highly relevant for the future synthesis of Benzene, [(1-methylethenyl)oxy]- and its derivatives.
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, multi-step synthesis. noelresearchgroup.comnih.gov The synthesis of heterocycles and other complex molecules has been successfully demonstrated using flow reactors, sometimes in sequential processes that minimize manual handling and purification steps. uc.pt Oscillatory flow reactors (OFRs) represent a further advancement, providing excellent mixing and suitability for reactions requiring long residence times or involving multiple phases (liquid-liquid or solid-liquid). uliege.be The application of flow chemistry to the synthesis of isopropenyl phenyl ether could lead to more efficient and scalable production methods. researchgate.net
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. rsc.org This technique is particularly promising for green chemistry applications. Research on the mechanochemical generation of poly(enol ether)s from mechanophores demonstrates the potential to form enol ether linkages through mechanical stress. nih.govrsc.org Additionally, the mechanocatalytic hydrogenolysis of benzyl phenyl ether, a model for lignin, over nickel catalysts highlights the possibility of cleaving ether bonds under solvent-free conditions. rsc.org Future research could explore the mechanochemical synthesis of Benzene, [(1-methylethenyl)oxy]- itself, or its subsequent transformations, as a sustainable alternative to traditional solvent-based methods.
Biocatalysis and Enzymatic Transformations of Enol Ethers
The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers unparalleled selectivity and operates under mild, environmentally benign conditions. tudublin.ieyoutube.com This makes it a highly attractive area for future research into the transformations of Benzene, [(1-methylethenyl)oxy]-.
While specific enzymatic reactions involving isopropenyl phenyl ether are not yet widely reported, the broader field of biocatalysis on related structures suggests significant potential. For example, lipases have been used for the kinetic resolution of racemic enol esters, a process that yields enantiomerically pure compounds. liv.ac.uk The principles of biocatalysis are also being applied to the synthesis of ether lipids, with enzymes like geranylgeranylglyceryl phosphate (B84403) synthase demonstrating the ability to form ether bonds with high selectivity. nih.gov
Fungal biocatalysts have shown promise in the stereoselective oxidation of aromatic compounds, such as the conversion of 2-phenylethanol (B73330) to chiral diols. mdpi.com The application of similar whole-cell or isolated enzyme systems to isopropenyl phenyl ether could lead to the formation of valuable hydroxylated or otherwise functionalized chiral derivatives. The development of enzyme cascade reactions, where multiple enzymes work in sequence, could enable the multi-step synthesis of complex molecules from isopropenyl phenyl ether in a one-pot process. tudublin.ie Future research will likely involve screening for novel enzymes with activity towards aryl enol ethers and engineering existing enzymes to enhance their stability and specificity for these substrates.
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The discovery of new catalysts is a driving force in chemical innovation. For reactions involving Benzene, [(1-methylethenyl)oxy]-, the development of novel catalytic systems is crucial for achieving higher efficiency, selectivity, and sustainability.
Recent advancements include the use of aluminum-catalyzed, transition-metal-free methods for the synthesis of aryl enol ethers from phenols and dimethyl ketals. rsc.org This approach offers an environmentally friendly alternative to traditional methods. Another exciting development is a new class of graphitic carbon nitride-supported dual-metal-core catalysts, which have shown high efficiency and a significantly lower carbon footprint in cross-coupling reactions. nus.edu.sg
The reactivity of the enol ether double bond can be harnessed through various catalytic transformations. For example, base-mediated reactions of allylic alcohols with arylsulfonium salts have been developed for the synthesis of aryl enol ethers. rsc.org Additionally, cobalt-catalyzed oxidative isomerization of allyl ethers provides a route to Z-enol ethers with high geometric control. organic-chemistry.org Future research will likely focus on designing catalysts that can selectively activate the C=C double bond or the ether linkage of isopropenyl phenyl ether for a variety of transformations, including additions, cycloadditions, and rearrangements, leading to a diverse array of functionalized products.
Table 2: Emerging Catalytic Systems for Aryl Enol Ether Synthesis and Transformation
| Catalytic System | Reaction Type | Key Advantages |
|---|---|---|
| Aluminum-based catalysts | Ketal exchange for aryl enol ether synthesis | Environmentally friendly, halide- and transition-metal-free rsc.org |
| Graphitic Carbon Nitride (GAC) supported dual-metal-cores | Cross-coupling reactions | Low carbon footprint, recoverable and reusable nus.edu.sg |
| Inorganic base (e.g., Cs2CO3) | O-arylation and isomerization of allylic alcohols | Facile conversion, excellent selectivity rsc.org |
| Cobalt(II) (salen) complex | Oxidative isomerization of allyl ethers | High Z-selectivity, mild conditions organic-chemistry.org |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. For Benzene, [(1-methylethenyl)oxy]-, advanced computational modeling can provide valuable insights that guide experimental work.
Density Functional Theory (DFT) calculations have been employed to elucidate the mechanisms of catalytic cleavage of benzyl phenyl ether in both aqueous and apolar phases, helping to understand the roles of hydrolysis and hydrogenolysis. osti.gov Similarly, DFT has been used to study the reaction of pyrrole-containing compounds with singlet oxygen, identifying the most likely reaction pathways. acs.org
In the context of isopropenyl phenyl ether, computational modeling could be used to:
Predict the most favorable sites for electrophilic or nucleophilic attack.
Model the transition states of potential reactions to understand activation energies and predict reaction rates.
Simulate the interaction of the molecule with different catalyst surfaces or enzyme active sites to aid in the design of new catalytic systems.
Predict the spectroscopic properties of novel derivatives to assist in their characterization.
By providing a deeper understanding of the electronic structure and reactivity of Benzene, [(1-methylethenyl)oxy]-, computational modeling will play a crucial role in accelerating the discovery and development of new synthetic methodologies and applications for this compound.
Q & A
Basic: What are the established synthetic routes for Benzene, [(1-methylethenyl)oxy]-?
Methodological Answer:
The synthesis of this compound typically involves etherification or nucleophilic substitution reactions. A documented route uses methylene chloride as a solvent for the reaction between a phenolic derivative and a vinyl ether precursor under controlled conditions. For example, the reaction thermochemistry data (ΔrH° = -12.4 kcal/mol) suggests exothermicity, requiring temperature modulation to avoid side reactions like polymerization . Purification is achieved via fractional distillation or column chromatography, with GC-MS used to confirm purity (retention time and fragmentation patterns) .
Basic: How can spectroscopic methods characterize Benzene, [(1-methylethenyl)oxy]-?
Methodological Answer:
- NMR (¹H/¹³C): The vinyl ether group (C-O-CH₂-C=CH₂) shows distinct signals: a doublet for the methylene protons (~δ 4.2–4.5 ppm) and a multiplet for the aromatic protons (δ 6.8–7.2 ppm). The methylethenyl group’s protons appear as a singlet or split signals near δ 1.8–2.1 ppm .
- IR Spectroscopy: Stretching vibrations for the ether linkage (C-O-C) appear at ~1100–1250 cm⁻¹, while the vinyl C=C bond shows absorption near 1640 cm⁻¹ .
- Mass Spectrometry: The molecular ion peak (e.g., m/z 162 for C₁₁H₁₄O) and fragmentation patterns (loss of CH₃ or OCH₃ groups) confirm structural assignments .
Advanced: How should researchers resolve contradictions in thermodynamic data (e.g., reaction enthalpies) across studies?
Methodological Answer:
Discrepancies in thermodynamic values (e.g., ΔrH°) may arise from solvent effects, measurement techniques (calorimetry vs. computational models), or impurities. To address this:
Cross-validate methods: Compare gas-phase data (e.g., from NIST) with solution-phase studies .
Control solvent polarity: Methylene chloride (used in one study ) may stabilize intermediates differently than non-polar solvents.
Replicate conditions: Ensure reaction scales, temperatures, and catalyst loads match original protocols. For example, discrepancies in ΔrH° values (±7 kJ/mol) highlight the need for error margin analysis .
Advanced: What challenges arise in polymerizing Benzene, [(1-methylethenyl)oxy]-?
Methodological Answer:
Polymerization via radical or cationic mechanisms is complicated by:
- Steric hindrance: The methylethenyl group’s bulkiness slows chain propagation.
- Side reactions: Competing ether cleavage or oxidation can occur under high temperatures (>100°C) .
- Catalyst selection: Lewis acids (e.g., BF₃) may improve yield but require anhydrous conditions. A documented copolymer with styrene derivatives shows improved thermal stability (Tg ~120°C), confirmed by DSC .
Advanced: How to design experiments to study its reactivity in cross-coupling reactions?
Methodological Answer:
- Substrate scope: Test coupling partners (e.g., aryl halides) under palladium catalysis. Monitor regioselectivity using substituent effects (e.g., electron-donating groups on the benzene ring) .
- Kinetic studies: Use in situ FTIR or NMR to track reaction progress. For example, monitor vinyl ether C-O bond cleavage rates under acidic vs. neutral conditions .
- Computational modeling: DFT calculations (e.g., Gibbs free energy barriers) predict favorable pathways for nucleophilic attack at the vinyl ether moiety .
Basic: What safety protocols are critical when handling Benzene, [(1-methylethenyl)oxy]-?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation; the compound’s volatility (estimated vapor pressure ~0.1 mmHg at 25°C) poses respiratory risks .
- PPE: Wear nitrile gloves and safety goggles; the liquid can cause skin irritation .
- Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the compound behave in photochemical studies?
Methodological Answer:
The vinyl ether group undergoes [2+2] cycloaddition under UV light (λ = 254 nm), forming dimers or cross-linked products. Key steps:
Irradiation setup: Use quartz reactors to ensure UV transparency.
Quenching: Add radical inhibitors (e.g., TEMPO) to isolate intermediates .
Product analysis: MALDI-TOF confirms oligomer formation, while UV-Vis spectra track conjugation changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
